2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1394042-13-7
VCID: VC5125704
InChI: InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H
SMILES: C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl
Molecular Formula: C13H14Cl2N2O
Molecular Weight: 285.17

2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride

CAS No.: 1394042-13-7

Cat. No.: VC5125704

Molecular Formula: C13H14Cl2N2O

Molecular Weight: 285.17

* For research use only. Not for human or veterinary use.

2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride - 1394042-13-7

Specification

CAS No. 1394042-13-7
Molecular Formula C13H14Cl2N2O
Molecular Weight 285.17
IUPAC Name 2-chloro-N-(2-quinolin-8-ylethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C13H13ClN2O.ClH/c14-9-12(17)15-8-6-11-4-1-3-10-5-2-7-16-13(10)11;/h1-5,7H,6,8-9H2,(H,15,17);1H
Standard InChI Key OLPVINGPGYRWRH-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)CCNC(=O)CCl)N=CC=C2.Cl

Introduction

Chemical Identity and Structural Features

Molecular Characterization

The compound’s definitive chemical identity is established through its International Chemical Identifier (InChI) and systematic IUPAC name: 2-chloro-N-[2-(quinolin-8-yl)ethyl]acetamide hydrochloride. Key identifiers include:

PropertyValueSource
CAS Registry Number1394042-13-7
Molecular FormulaC₁₃H₁₄Cl₂N₂O
Molecular Weight285.17 g/mol
ChemSpider ID28543039
MDL NumberMFCD22378651

The hydrochloride salt enhances solubility in polar solvents, a critical factor for bioavailability in pharmacological contexts .

Structural Analysis

The molecule consists of three distinct regions:

  • Quinoline Ring: An aromatic heterocycle with a nitrogen atom at position 8, known for coordinating metal ions and interacting with biological targets .

  • Ethylamine Spacer: A two-carbon chain linking the quinoline to the acetamide group, providing conformational flexibility.

  • Chloroacetamide Moiety: A reactive electrophilic center capable of forming covalent bonds with nucleophilic residues (e.g., cysteine thiols in enzymes) .

Comparative analysis with analogs like 2-chloro-N-(quinolin-8-yl)acetamide (CAS 32889-11-5) reveals that the ethylamine spacer and hydrochloride salt in the target compound significantly alter its electronic profile and solubility relative to simpler quinoline-acetamide conjugates .

Synthesis and Preparation

General Synthetic Strategies

While no explicit protocol for this compound is published, its synthesis likely follows established routes for quinoline-ethylamine-acetamide hybrids:

  • Quinoline-Ethylamine Formation:

    • Condensation of 8-aminoquinoline with ethylene glycol under acidic conditions yields 2-(quinolin-8-yl)ethylamine .

  • Acetamide Coupling:

    • Reaction of 2-(quinolin-8-yl)ethylamine with chloroacetyl chloride in the presence of triethylamine forms the acetamide intermediate .

  • Salt Formation:

    • Treatment with hydrochloric acid produces the hydrochloride salt .

A hypothetical reaction scheme is summarized below:

8-Aminoquinoline+CH2ClCOClEt3N2-Chloro-N-[2-(quinolin-8-yl)ethyl]acetamideHClHydrochloride Salt\text{8-Aminoquinoline} + \text{CH}_2\text{ClCOCl} \xrightarrow{\text{Et}_3\text{N}} \text{2-Chloro-N-[2-(quinolin-8-yl)ethyl]acetamide} \xrightarrow{\text{HCl}} \text{Hydrochloride Salt}

Optimization Challenges

Key challenges include:

  • Regioselectivity: Ensuring substitution occurs exclusively at the quinoline’s 8-position requires careful control of reaction conditions (e.g., temperature, catalyst) .

  • Byproduct Formation: Competing reactions at the quinoline’s nitrogen or aromatic positions may necessitate purification via column chromatography or recrystallization .

Physicochemical Properties

Solubility and Stability

As a hydrochloride salt, the compound exhibits high solubility in water (>50 mg/mL) and polar aprotic solvents like dimethyl sulfoxide (DMSO) . Stability studies are absent, but analogous chloroacetamides degrade under alkaline conditions via hydrolysis of the C–Cl bond .

Spectroscopic Data

  • IR Spectroscopy: Expected peaks include N–H stretch (3300 cm⁻¹), C=O stretch (1650 cm⁻¹), and C–Cl stretch (750 cm⁻¹).

  • NMR (¹H): Key signals correspond to the quinoline aromatic protons (δ 7.5–9.0 ppm), ethylamine CH₂ groups (δ 3.0–3.5 ppm), and acetamide NH (δ 8.2 ppm) .

CompoundActivityIC₅₀/EC₅₀Source
5-((4-(2-Hydroxyethyl)piperazin-1-yl)methyl)quinolin-8-olIron chelation, neuroprotection5.57 nM (D3 receptor)
2-Chloro-N-(quinolin-8-yl)acetamideAntibacterial12.5 µg/mL (E. coli)

These data suggest that structural modifications, such as the addition of an ethylamine spacer, could enhance target affinity or bioavailability in the hydrochloride derivative .

Research Findings and Comparative Analysis

Structural-Activity Relationships (SAR)

  • Quinoline Substitution: Bulkier substituents at the 8-position improve metal-binding capacity but may reduce membrane permeability .

  • Chloroacetamide vs. Hydroxyacetamide: The C–Cl bond’s electrophilicity increases cytotoxic potential compared to hydroxylated analogs .

Patent Landscape

A patent on 2-amino-N-(2,2,2-trifluoroethyl)acetamide synthesis (EP2621894B1) highlights the utility of coupling reagents like N,N'-carbonyldiimidazole for acetamide bond formation—a method applicable to synthesizing the target compound .

Future Directions and Applications

Therapeutic Development

Priority research areas include:

  • Anticancer Screening: Testing against NCI-60 cancer cell lines to identify on-target toxicity.

  • Antimicrobial Assays: Evaluating efficacy against drug-resistant Staphylococcus aureus and Mycobacterium tuberculosis.

Material Science Applications

The quinoline moiety’s fluorescence properties suggest potential as a sensor for metal ions in environmental monitoring .

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